molecular formula C6H8ClNS B1349736 (5-Chlorothiophen-2-ylmethyl)-methyl-amine CAS No. 70696-37-6

(5-Chlorothiophen-2-ylmethyl)-methyl-amine

Cat. No. B1349736
CAS RN: 70696-37-6
M. Wt: 161.65 g/mol
InChI Key: FSFSUSWOXAUPJW-UHFFFAOYSA-N
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Description

“(5-Chlorothiophen-2-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 70696-37-61. Its IUPAC name is 1-(5-chloro-1H-1lambda3-thiophen-2-yl)-N-methylmethanamine1. The molecular weight of this compound is 162.661.



Synthesis Analysis

Unfortunately, the synthesis analysis of this compound is not readily available from the search results.



Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8-9H,4H2,1H31. This code provides a specific description of the molecular structure of the compound.



Chemical Reactions Analysis

The chemical reactions involving this compound are not readily available from the search results.



Physical And Chemical Properties Analysis

This compound has a purity of 95%1. It should be stored at a temperature between 2~8 C1.


Scientific Research Applications

Structural Studies and Chemical Synthesis

The chemical compound (5-Chlorothiophen-2-ylmethyl)-methyl-amine, due to its unique structure, plays a significant role in structural chemistry and the synthesis of complex molecules. For instance, it has been utilized in the study of tautomerism of Schiff base derivatives, providing insights into the stabilization of specific tautomeric forms through hydrogen bonding in solid states and solutions (Amarasekara et al., 2009). Furthermore, its applications extend to the synthesis of fluorescence-based sensors for biological imaging, demonstrating its versatility in creating functionalized dyes for zinc detection in live cells (Nolan et al., 2006).

Crystallography and Material Science

The compound also finds applications in crystallography, contributing to the understanding of molecular structures and interactions in crystalline materials. Research on chalcones, including those with the (5-Chlorothiophen-2-yl)methyl moiety, reveals how these compounds form specific hydrogen-bonded chains in crystals, which is crucial for the development of materials with designed properties (Girisha et al., 2016).

Catalysis and Organic Synthesis

In organic synthesis, derivatives of (5-Chlorothiophen-2-ylmethyl)-methyl-amine serve as key intermediates and catalysts. A notable example includes their role in catalyzing amide bond formation at room temperature, offering a more efficient and environmentally friendly approach to peptide synthesis (El Dine et al., 2015). This demonstrates the compound's potential in facilitating complex organic reactions.

Safety And Hazards

The compound may be corrosive to metals. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation2.


Future Directions

Unfortunately, the future directions for this compound are not readily available from the search results.


Relevant Papers
There are no specific papers mentioned in the search results related to this compound. However, it is mentioned that there are related peer-reviewed papers, technical documents, and similar products available1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSUSWOXAUPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368943
Record name 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-ylmethyl)-methyl-amine

CAS RN

70696-37-6
Record name 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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